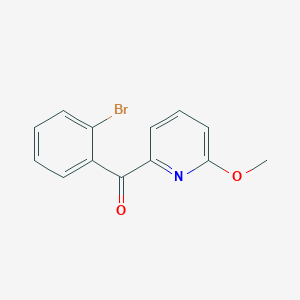

2-(2-Bromobenzoyl)-6-methoxypyridine

Description

2-(2-Bromobenzoyl)-6-methoxypyridine is a halogenated aromatic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a 2-bromobenzoyl group at the 2-position. Its molecular formula is C₁₃H₁₀BrNO₂, with a molecular weight of 292.14 g/mol . Its structure is characterized by steric and electronic effects arising from the ortho-substituted bromine on the benzoyl moiety, which differentiates it from positional isomers and analogs.

Properties

IUPAC Name |

(2-bromophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLLVRLWTUQZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzoyl)-6-methoxypyridine typically involves the reaction of 2-bromobenzoyl chloride with 6-methoxypyridine under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like recrystallization or chromatography is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzoyl)-6-methoxypyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.

Coupling Reactions: Palladium catalysts and ligands are frequently employed under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(2-Bromobenzoyl)-6-methoxypyridine serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that can enhance drug efficacy and specificity. For instance, derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease by modulating amyloid-beta levels in the brain .

Anticancer Activity

Recent studies have demonstrated that metal complexes derived from this compound exhibit significant anticancer properties. For example, certain derivatives showed IC50 values lower than standard chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer drugs .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural applications, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in crop protection is attributed to its ability to inhibit specific biological pathways in pests while minimizing environmental impact . The compound's stability and reactivity make it suitable for developing formulations that can withstand various environmental conditions.

Material Science

Development of Advanced Materials

The compound is also employed in material science for creating advanced materials such as polymers and coatings. These materials often require specific chemical properties for enhanced durability and performance. The incorporation of this compound into polymer matrices can lead to improved mechanical properties and resistance to degradation .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been utilized to study enzyme inhibition and receptor binding mechanisms. Its derivatives are being investigated for their ability to interact with various biological targets, providing insights into the underlying mechanisms of diseases . Such studies are critical for identifying new therapeutic targets and developing innovative treatments.

Organic Synthesis

Versatile Building Block

As a versatile building block in organic synthesis, this compound enables chemists to create complex molecules with diverse applications across various fields, including fine chemicals and specialty products. Its ability to undergo various chemical transformations makes it an invaluable tool in synthetic organic chemistry .

Case Studies

- Anticancer Research: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against Hep-G2 liver carcinoma cells, outperforming traditional chemotherapy agents .

- Agricultural Formulations: Research indicated that formulations containing this compound effectively controlled fungal pathogens in crops while reducing the need for environmentally harmful chemicals .

- Material Innovations: Investigations into polymer composites incorporating this compound revealed enhancements in thermal stability and mechanical strength, paving the way for new applications in coatings and protective materials .

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Bromobenzoyl Methoxypyridines

The ortho , meta , and para isomers of bromobenzoyl-substituted methoxypyridines share identical molecular formulas but exhibit distinct physicochemical and functional properties due to substituent positioning:

- Electronic Effects : Para-substituted bromine allows for resonance stabilization of the benzoyl group, enhancing electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Brominated Methoxypyridines with Alternative Substituents

Compounds with structural similarities but differing substituents include:

- Functional Group Impact : The benzoyl group in this compound confers rigidity and planar geometry, favoring interactions in crystal packing (e.g., hydrogen bonding, halogen bonding) . In contrast, methyl or benzyloxy substituents prioritize solubility or modular reactivity .

Biological Activity

2-(2-Bromobenzoyl)-6-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- IUPAC Name : this compound

- CAS Number : 1187167-13-0

- Molecular Formula : C13H10BrNO2

- Molecular Weight : 292.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound has been studied for its role as a gamma-secretase modulator (GSM), which is crucial in the context of Alzheimer's disease due to its involvement in amyloid-beta (Aβ) peptide production.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, related methoxypyridine derivatives have shown promise in reducing Aβ42 levels, which are implicated in neurodegenerative diseases. A study reported that certain methoxypyridine derivatives could effectively cross the blood-brain barrier (BBB) and reduce Aβ42 levels in mouse models, indicating potential for treating Alzheimer's disease .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on brominated and methoxy-substituted compounds has indicated varying degrees of antibacterial efficacy against diverse bacterial strains. For example, metal complexes derived from similar structures exhibited notable cytotoxicity against human liver carcinoma (Hep-G2) and breast cancer (MCF-7) cell lines, with IC50 values lower than standard chemotherapeutic agents like cisplatin .

Case Studies

-

Gamma-Secretase Modulation : A study focused on methoxypyridine-derived compounds demonstrated that modifications at the B-ring significantly impacted their ability to modulate gamma-secretase activity. The introduction of specific substituents led to enhanced efficacy in reducing Aβ42 production, highlighting the importance of structural optimization in drug design .

Compound IC50 (nM) Effect on Aβ42 Production Parent Compound 200 Moderate Methoxy Derivative 22d 60 Significant reduction Pyridyl Analog 31b 150 Reduced efficacy - Cytotoxicity Studies : In vitro studies using the MTT assay revealed that derivatives of this compound showed promising cytotoxic effects against cancer cell lines. The MnL2 complex derived from similar compounds displayed an IC50 value of 2.6 μg/ml against Hep-G2 cells, indicating superior activity compared to free ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.